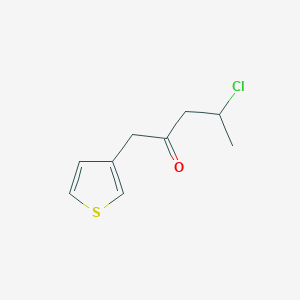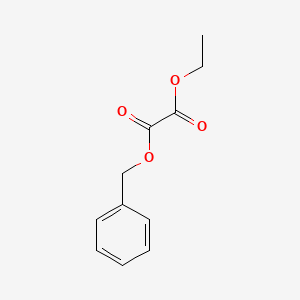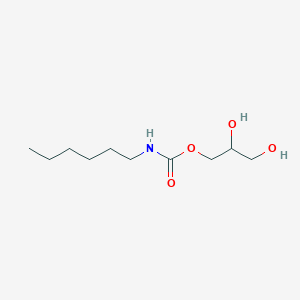
4H-1,3-Benzodioxin-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin-5-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzodioxin, characterized by the presence of a carbonyl chloride group at the 5-position of the benzodioxin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzodioxin-5-carbonyl chloride typically involves the chlorination of 4H-1,3-benzodioxin-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H7O4} + \text{SOCl2} \rightarrow \text{C9H7ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,3-Benzodioxin-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4H-1,3-benzodioxin-5-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous bases under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
4H-1,3-Benzodioxin-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.
Medicinal Chemistry: Explored for its potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxin-5-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .
Comparación Con Compuestos Similares
4H-1,3-Benzodioxin-5-carboxylic acid: The precursor to 4H-1,3-Benzodioxin-5-carbonyl chloride.
4H-1,3-Benzodioxin-5-methyl ester: Another derivative with different reactivity and applications.
4H-1,3-Benzodioxin-5-amine:
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Propiedades
Número CAS |
701979-12-6 |
|---|---|
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxine-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-8-7(6)4-12-5-13-8/h1-3H,4-5H2 |
Clave InChI |
VBEJXOOUKWOYOP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2OCO1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)

![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)


![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
